4-FLUORO-N~1~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE
Overview
Description
4-FLUORO-N~1~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE is a complex organic compound that features a fluorine atom, a pyrrole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N~1~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 1-[3-(1H-pyrrol-1-yl)phenyl]ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and improving the overall safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N~1~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dione derivatives .
Scientific Research Applications
4-FLUORO-N~1~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-FLUORO-N~1~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonamide: Shares the benzenesulfonamide group but lacks the pyrrole ring.
1-(3-(1H-Pyrrol-1-yl)phenyl)ethanone: Contains the pyrrole ring and phenyl group but lacks the sulfonamide group.
Uniqueness
4-FLUORO-N~1~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-N-[1-(3-pyrrol-1-ylphenyl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c1-14(20-24(22,23)18-9-7-16(19)8-10-18)15-5-4-6-17(13-15)21-11-2-3-12-21/h2-14,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBIMLQMJADTGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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